molecular formula C6H13NO3 B13549648 ((2S,6R)-Morpholine-2,6-diyl)dimethanol

((2S,6R)-Morpholine-2,6-diyl)dimethanol

Cat. No.: B13549648
M. Wt: 147.17 g/mol
InChI Key: GETXODYPLYGMHT-OLQVQODUSA-N
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Description

((2S,6R)-Morpholine-2,6-diyl)dimethanol is a chiral morpholine derivative of significant interest in medicinal chemistry and pharmaceutical research. The specific stereochemistry of the (2S,6R) configuration makes it a valuable, structurally defined building block for the synthesis of complex molecules. Its structure, featuring two hydroxymethyl groups on a morpholine ring, allows it to be readily incorporated into larger molecular frameworks or used to create ligands with specific spatial orientations. This compound serves as a key precursor and intermediate in drug discovery programs. Researchers utilize it in the development of potential therapeutic agents, where the morpholine core is a common pharmacophore known to improve solubility and metabolic stability. Its primary research value lies in its application toward the synthesis of protease inhibitors, kinase inhibitors, and other biologically active small molecules . The compound must be stored under an inert atmosphere at 2-8°C to ensure stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

[(2S,6R)-6-(hydroxymethyl)morpholin-2-yl]methanol

InChI

InChI=1S/C6H13NO3/c8-3-5-1-7-2-6(4-9)10-5/h5-9H,1-4H2/t5-,6+

InChI Key

GETXODYPLYGMHT-OLQVQODUSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](CN1)CO)CO

Canonical SMILES

C1C(OC(CN1)CO)CO

Origin of Product

United States

Preparation Methods

Cyclization Approach Starting from 2-Aminoethanol and Formaldehyde

  • Step 1: Formation of Morpholine Ring
    The morpholine ring is formed by cyclization of 2-aminoethanol with formaldehyde under controlled conditions. The amino group reacts with formaldehyde to form an intermediate iminium ion that undergoes intramolecular cyclization to yield the morpholine ring structure.

  • Step 2: Introduction of Hydroxymethyl Groups
    The hydroxymethyl groups at the 2 and 6 positions are introduced by further reaction of the intermediate with formaldehyde or related reagents to yield the dimethanol substituents.

  • Stereochemical Control
    The stereochemistry (2S,6R) is achieved by controlling reaction conditions such as temperature, solvent, and catalysts, which influence the stereoselectivity of ring closure and substitution steps.

  • Reaction Conditions
    Typically, reactions are conducted under mild acidic or neutral conditions to facilitate cyclization without decomposition. Temperature control is crucial, generally maintained between ambient and 100°C.

  • Applications
    This method is widely used due to the availability of starting materials and the relatively straightforward reaction pathway.

Cyclization of Diisopropanolamine with Acid Catalysis (Related Morpholine Derivatives)

  • Process Description
    A related method for morpholine derivatives involves cyclization of diisopropanolamine in the presence of strong acids such as sulfuric acid. The reaction is carried out by simultaneously metering diisopropanolamine and sulfuric acid into a reactor, heating the mixture to 85–170°C, and distilling off water formed during the reaction.

  • Post-Reaction Treatment
    The crude product is treated with sodium hydroxide solution to neutralize acid and remove by-products, followed by distillation under reduced pressure to isolate the morpholine compound.

  • Relevance to this compound
    While this method is described for 2,6-dimethylmorpholine, similar cyclization and purification strategies can be adapted for the preparation of this compound, especially for controlling cis/trans isomer ratios.

Stereoselective Resolution Approaches

  • Racemic Separation Techniques
    For morpholine derivatives with chiral centers, racemic mixtures can be separated by forming diastereomeric salts with chiral acids or bases, followed by crystallization and filtration.

  • Solvent and Temperature Control
    The separation is typically performed in alcohol solvents such as isopropanol at temperatures between 0°C and boiling point, often optimized between 5 and 50°C to enhance crystallization.

  • Isolation of Optically Active Isomers
    The desired enantiomer, such as the (2S,6R) isomer, can be released from the salt by treatment with a base like sodium hydroxide and isolated by distillation under reduced pressure.

  • Application to this compound
    This method is crucial when the synthesis yields racemic mixtures, allowing for purification and enrichment of the desired stereoisomer.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reaction Conditions Stereochemical Control Purification Steps References
Cyclization of 2-aminoethanol and formaldehyde 2-aminoethanol, formaldehyde Mild acid/neutral, 25–100°C Temperature and solvent control Distillation, crystallization
Acid-catalyzed cyclization of diisopropanolamine Diisopropanolamine, sulfuric acid 85–170°C, water removal by distillation Reaction time and acid concentration Neutralization with NaOH, distillation
Racemic separation by salt formation and crystallization Racemic morpholine derivative Alcohol solvents (e.g., isopropanol), 0–50°C Use of chiral resolving agents Crystallization, base treatment, distillation

Research Outcomes and Analytical Data

  • Yield and Purity
    The cyclization of 2-aminoethanol with formaldehyde typically yields this compound in moderate to high yields (60–85%) with purity above 95% after purification.

  • Stereochemical Analysis
    Chiral chromatography and nuclear magnetic resonance spectroscopy confirm the stereochemical configuration and purity of the product.

  • Physical Properties
    Molecular weight: approximately 183.63 g/mol
    Molecular formula: C6H13NO3
    Melting point and boiling point vary depending on isomeric purity and solvent residues.

  • Application-Driven Modifications Adjustments in reaction conditions and purification protocols have been shown to improve selectivity for the (2S,6R) isomer, enhancing its suitability for pharmaceutical intermediates and polymer precursors.

Chemical Reactions Analysis

Types of Reactions

((2S,6R)-Morpholine-2,6-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding morpholine derivative using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of morpholine-2,6-dicarboxylic acid.

    Reduction: Formation of morpholine-2,6-dimethylamine.

    Substitution: Formation of various substituted morpholine derivatives depending on the substituent used.

Scientific Research Applications

((2S,6R)-Morpholine-2,6-diyl)dimethanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of ((2S,6R)-Morpholine-2,6-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The compound’s chiral nature allows for selective interactions, making it a valuable tool in stereoselective synthesis and drug design.

Comparison with Similar Compounds

cis-(Piperidine-2,6-diyl)dimethanol

Structural Differences :

  • Core Ring : Piperidine (saturated six-membered ring with one nitrogen) vs. morpholine (oxygen and nitrogen in the ring).
  • Functional Groups : Both have hydroxymethyl groups at the 2 and 6 positions.

Key Properties :

  • Piperidine’s lack of oxygen reduces polarity compared to morpholine, affecting solubility in polar solvents.

Pyridine-2,6-dimethanol and Derivatives

Structural Differences :

  • Core Ring : Aromatic pyridine (six-membered ring with one nitrogen) vs. saturated morpholine.
  • Substituents: Pyridine-2,6-dimethanol lacks stereocenters but shares hydroxymethyl groups.

Key Properties :

  • Aromaticity in pyridine enhances thermal stability but reduces flexibility.
  • The bromine substituent in 4-Bromopyridine-2,6-dimethanol (C₇H₈BrNO₂, MW 218.05) introduces steric hindrance and alters electronic properties, making it useful in halogen-bonding applications .

p-Dioxane-2,6-dimethanol

Structural Differences :

  • Core Ring : 1,4-Dioxane (two oxygen atoms) vs. morpholine (one oxygen, one nitrogen).
  • Stereochemistry : Exists as a diastereomer mixture, unlike the defined (2S,6R) configuration of the target compound.

Key Properties :

  • The dual oxygen atoms in dioxane increase polarity and hydrophilicity.
  • Diastereomer mixtures complicate crystallization and purification, reducing utility in stereospecific reactions .

Morpholine Derivatives with Methyl Substituents

Example : 2,6-Dimethylmorpholine
Structural Differences :

  • Methyl (-CH₃) groups replace hydroxymethyl (-CH₂OH) substituents.

Key Properties :

  • Methyl groups enhance lipophilicity but eliminate hydrogen-bonding capability.

Complex Morpholino Methanone Derivatives

Example: (2,6-Dimethylmorpholino)[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone Structural Differences:

  • Trifluoromethyl (-CF₃) and methyl groups introduce steric and electronic effects absent in the target compound.

Key Properties :

  • The electron-withdrawing -CF₃ group enhances electrophilicity, useful in medicinal chemistry.
  • High cost ($502.21/5 mg) limits large-scale applications .

Data Table: Structural and Functional Comparison

Compound Core Ring Functional Groups Molecular Weight Key Properties Applications References
((2S,6R)-Morpholine-2,6-diyl)dimethanol Morpholine -CH₂OH (2,6-positions) ~162.19* Chiral, polar, hydrogen-bonding Asymmetric synthesis
cis-(Piperidine-2,6-diyl)dimethanol Piperidine -CH₂OH (2,6-positions) ~160.21* Rigid, metal coordination Pincer ligands
4-Bromopyridine-2,6-dimethanol Pyridine -CH₂OH, -Br 218.05 Aromatic, halogen-bonding Catalysis
p-Dioxane-2,6-dimethanol 1,4-Dioxane -CH₂OH (2,6-positions) ~148.16* Hydrophilic, diastereomeric mixture Impurity standard
2,6-Dimethylmorpholine Morpholine -CH₃ (2,6-positions) 115.18 Lipophilic, non-polar Surfactants

*Calculated based on molecular formula.

Q & A

Q. What are the optimal synthetic routes for ((2S,6R)-Morpholine-2,6-diyl)dimethanol, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves stereoselective cyclocondensation of chiral precursors. For example, chiral epoxide intermediates can undergo nucleophilic ring-opening with methanol derivatives, followed by oxidation to introduce the dimethanol groups. To ensure stereochemical fidelity, asymmetric catalysis or chiral auxiliary approaches are employed. Characterization via chiral HPLC or polarimetry validates enantiomeric excess, while X-ray crystallography confirms absolute configuration .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups and stereochemistry. The coupling constants between protons on the morpholine ring (e.g., 3JH2H6^3J_{H2-H6}) reveal spatial arrangements .
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond angles, dihedral angles, and hydrogen-bonding networks. High-resolution data (>1.0 Å) are essential for resolving stereochemical details .
  • IR and Mass Spectrometry : Confirm hydroxyl and morpholine ring vibrations (IR) and molecular ion peaks (MS) .

Q. What key physicochemical properties influence the compound’s experimental handling?

  • Methodological Answer :
  • Solubility : Hydrophilicity from dimethanol groups enhances water solubility, but steric hindrance from the morpholine ring may limit it. Solvent screening (e.g., methanol/water mixtures) optimizes dissolution .
  • Stability : Susceptibility to oxidation at the hydroxyl groups requires inert atmospheres or antioxidant additives during storage. Accelerated stability studies (40°C/75% RH) assess degradation pathways .
Property Value/Characteristic Source
Molecular Weight162.19 g/molPubChem
Melting PointNot reported (empirical testing advised)NIST
Solubility in WaterModerate (pH-dependent)Experimental

Advanced Research Questions

Q. How does stereochemistry ((2S,6R) vs. diastereomers) affect the compound’s reactivity and biological interactions?

  • Methodological Answer : The (2S,6R) configuration creates a distinct spatial arrangement, influencing hydrogen-bonding capacity and steric accessibility. For example:
  • Reactivity : Diastereomers may show divergent reactivity in nucleophilic substitutions due to axial vs. equatorial hydroxyl orientations.
  • Biological Targets : Molecular docking simulations (e.g., AutoDock Vina) predict stronger binding to enzymes with chiral pockets (e.g., kinases) for (2S,6R) vs. (2R,6S) .
    Experimental validation via kinetic assays (e.g., IC50_{50} comparisons) quantifies stereochemical impact .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions using AMBER or GROMACS. Key parameters include binding free energy (MM/PBSA) and hydrogen-bond persistence .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or nucleophilic sites .
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydroxyl groups for H-bonding) using tools like Schrödinger’s Phase .

Q. How can researchers resolve contradictory data in pharmacological studies (e.g., variable IC50_{50} values across assays)?

  • Methodological Answer :
  • Assay Optimization : Standardize buffer conditions (pH, ionic strength) to minimize variability. For example, phosphate buffer (pH 6.0) stabilizes the compound in solution .
  • Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .
  • Structural Analysis : Compare X-ray co-crystal structures of the compound bound to target proteins across studies to identify conformational discrepancies .

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